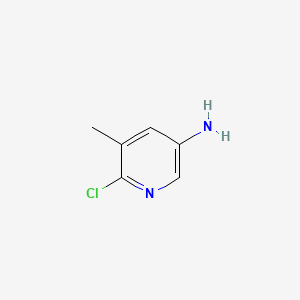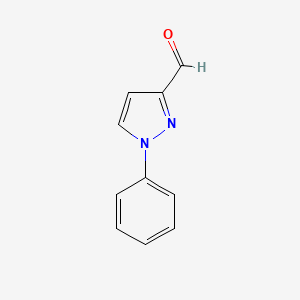
1-phenyl-1H-pyrazole-3-carbaldehyde
Vue d'ensemble
Description
1-Phenyl-1H-pyrazole-3-carbaldehyde (PPC) is an important organic compound that is used in a variety of scientific applications. It is a colorless liquid with a sweet, nutty odor, and is found in many foods, pharmaceuticals, and other products. PPC is also used as a reagent in organic synthesis, and as a building block in a variety of chemical processes.
Applications De Recherche Scientifique
Antioxidant Activity
1-Phenyl-1H-pyrazole-3-carbaldehyde derivatives have been synthesized and evaluated for their antioxidant potency . These compounds are tested using various methods such as DPPH, Nitric oxide, Hydroxyl radical scavenging, and Hydrogen Peroxide method. Some derivatives have shown potent antioxidant activity, comparable to standard antioxidants .
Anti-inflammatory Activity
The anti-inflammatory properties of 1-phenyl-1H-pyrazole-3-carbaldehyde derivatives have been assessed. Compounds synthesized from this aldehyde have demonstrated significant activity in reducing inflammation, which is measured against standard drugs like diclofenac sodium. This suggests potential applications in developing new anti-inflammatory drugs .
Medicinal Chemistry
In medicinal chemistry, the pyrazole scaffold, which includes 1-phenyl-1H-pyrazole-3-carbaldehyde, is used extensively due to its therapeutic potential. It serves as a core structure for developing compounds with various pharmacological functions, including antipyretic, analgesic, and anti-tumor activities .
Drug Discovery
The pyrazole core is frequently utilized as a scaffold in drug discovery. Its derivatives, including those of 1-phenyl-1H-pyrazole-3-carbaldehyde, are explored for their bioactive properties. This compound’s derivatives are often synthesized and screened for a wide range of biological activities, which can lead to the discovery of new drugs .
Agrochemistry
In agrochemistry, pyrazole derivatives are explored for their potential use as pesticides and herbicides. The structural versatility of 1-phenyl-1H-pyrazole-3-carbaldehyde allows for the synthesis of compounds that can be tested for their effectiveness in protecting crops from pests and diseases .
Coordination Chemistry
1-Phenyl-1H-pyrazole-3-carbaldehyde plays a role in coordination chemistry, where it can act as a ligand to form complexes with various metals. These complexes are studied for their structural properties and potential applications in catalysis and material science .
Organometallic Chemistry
In organometallic chemistry, the pyrazole moiety of 1-phenyl-1H-pyrazole-3-carbaldehyde is used to create complexes with metal ions. These complexes are important for understanding the fundamentals of metal-ligand interactions and for developing new catalysts .
Antibacterial Applications
The antibacterial potential of 1-phenyl-1H-pyrazole-3-carbaldehyde derivatives has been investigated. These compounds are tested against various bacterial strains to evaluate their effectiveness in inhibiting bacterial growth, which is crucial for developing new antibiotics .
Mécanisme D'action
Target of Action
1-Phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound that primarily targets metal surfaces, particularly mild steel . The compound acts as a corrosion inhibitor, protecting the metal surface from degradation in aggressive acidic environments .
Mode of Action
The mode of action of 1-Phenyl-1H-pyrazole-3-carbaldehyde involves its interaction with the metal surface. The compound adsorbs onto the metal surface, forming a protective layer that inhibits corrosion . This adsorption obeys the Langmuir adsorption isotherm pattern .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-1H-pyrazole-3-carbaldehyde are primarily related to the process of corrosion. Corrosion is an electrochemical process where metal is converted to its stable oxides . By adsorbing onto the metal surface, 1-Phenyl-1H-pyrazole-3-carbaldehyde disrupts this process, preventing the formation of these oxides and thus inhibiting corrosion .
Pharmacokinetics
While the term pharmacokinetics is typically used to describe the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of 1-Phenyl-1H-pyrazole-3-carbaldehyde, it refers to the compound’s behavior in an acidic environment. The compound’s protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
Result of Action
The result of the action of 1-Phenyl-1H-pyrazole-3-carbaldehyde is the protection of the metal surface from corrosion. By forming a protective layer on the metal surface, the compound prevents the degradation of the metal, extending its lifespan and maintaining its structural integrity .
Action Environment
The action of 1-Phenyl-1H-pyrazole-3-carbaldehyde is influenced by environmental factors such as temperature and acid concentration. An increase in these factors decreases the compound’s protection efficiency . Therefore, the compound’s action, efficacy, and stability are highly dependent on the conditions of the environment in which it is used .
Propriétés
IUPAC Name |
1-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKVVJDPHDRHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540628 | |
| Record name | 1-Phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
40261-59-4 | |
| Record name | 1-Phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



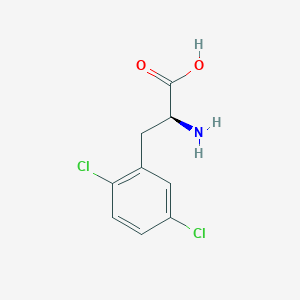


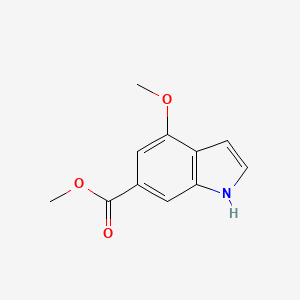


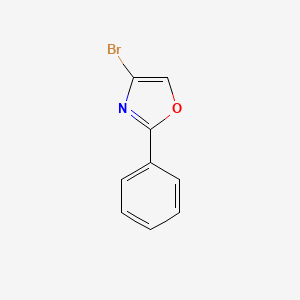
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)
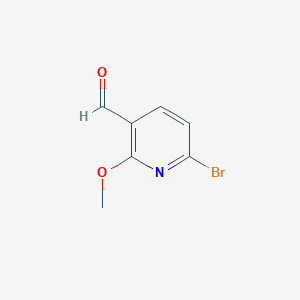
![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
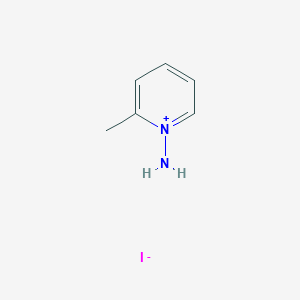
![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)
